molecular formula C13H14N4OS B2891107 N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097861-10-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2891107
CAS No.: 2097861-10-2
M. Wt: 274.34
InChI Key: XIMDAWLCAFPYCI-UHFFFAOYSA-N
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Description

N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial research. Its structure incorporates two privileged pharmacophores: a 4-methyl-1,2,3-thiadiazole nucleus and a 6-cyclopropylpyridine moiety, linked by a carboxamide bridge. The 1,2,3-thiadiazole scaffold is a well-established structural component in bioactive compounds, with derivatives demonstrating potent effects against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The strategic inclusion of the cyclopropyl group attached to the pyridine ring is a common feature in drug design, often utilized to fine-tune properties such as metabolic stability, lipophilicity, and overall target engagement . The molecular architecture of this compound suggests potential for diverse biological activities, positioning it as a valuable chemical tool for researchers investigating novel antibacterial agents . Its primary research utility lies in serving as a key intermediate or core structure for the development and optimization of new therapeutic candidates aimed at addressing the global challenge of antimicrobial resistance. Further investigations may explore its precise mechanism of action and its efficacy against a broader panel of multidrug-resistant pathogens.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-7-9-2-5-11(14-6-9)10-3-4-10/h2,5-6,10H,3-4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMDAWLCAFPYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring and a cyclopropyl-substituted pyridine moiety , which contribute to its pharmacological properties. The molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of 274.34 g/mol. The presence of the cyclopropyl group enhances the compound's steric and electronic properties, potentially improving its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Formation of Pyridine Derivative : Reaction of 6-cyclopropylpyridine with suitable aldehydes or ketones.
  • Thiadiazole Ring Formation : Cyclization reactions involving thiosemicarbazides and carbonyl compounds.

These steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various cancer cell lines:

CompoundCancer TypeIC50 (µM)Mechanism
Compound 23Breast Carcinoma (T47D)1.16Antiproliferative activity via tubulin polymerization inhibition
Compound 24Lung Carcinoma (A549)8.107Induces apoptosis through caspase activation
Compound 6bMAO-A Inhibitor0.060 ± 0.002Reversible inhibition with significant potency

These findings suggest that the thiadiazole scaffold is crucial for biological activity, particularly in cancer therapy.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoamine oxidase A (MAO-A), which plays a role in neurotransmitter metabolism.
  • Induction of Apoptosis : Studies indicate that certain derivatives activate caspases involved in the apoptotic pathway, leading to cell death in cancer cells .

Case Studies

Several studies have highlighted the potential applications of thiadiazole derivatives:

  • Anticancer Activity : A study demonstrated that a specific thiadiazole derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • MAO-A Inhibition : Research on related compounds revealed that structural modifications significantly affect MAO-A inhibitory potency, indicating the importance of substituents in achieving desired biological effects .

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with a thiadiazole ring and a cyclopropyl-substituted pyridine moiety, possessing the molecular formula C13H14N4OS. It is considered a useful research compound with potential therapeutic applications, especially in medicinal chemistry.

Structural Characteristics
The compound features a thiadiazole ring and a cyclopropyl-substituted pyridine moiety. The presence of the cyclopropyl group enhances the compound's steric and electronic properties, potentially improving its interaction with biological targets.

Synthesis
The synthesis of this compound can be achieved through different methods:

  • Reaction of 6-cyclopropylpyridine with suitable aldehydes or ketones to form a pyridine derivative.
  • Cyclization reactions involving thiosemicarbazides and carbonyl compounds to achieve thiadiazole ring formation.

These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.

Biological Activity
this compound is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Compounds with similar structures have exhibited anticancer activity. The biological activity of the compound may involve the inhibition of enzymatic activity and the induction of apoptosis. Similar compounds have been shown to inhibit monoamine oxidase A (MAO-A), which plays a role in neurotransmitter metabolism. Studies also indicate that certain derivatives activate caspases involved in the apoptotic pathway, leading to cell death in cancer cells.

Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various cancer cell lines. Phenyl-1,3,4-thiadiazole derivatives were found to have anticancer activity against different human cell lines .

One study demonstrated that a specific thiadiazole derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide with related compounds:

Compound Name Core Structure Carboxamide Substituent Biological Activity Key Reference
Target Compound 1,2,3-Thiadiazole-5-carboxamide (6-cyclopropylpyridin-3-yl)methyl Under investigation N/A
Tiadinil 1,2,3-Thiadiazole-5-carboxamide 3-chloro-4-methylphenyl Plant defense inducer
N-(5-amino-2-chlorophenyl)-4-methyl-... 1,2,3-Thiadiazole-5-carboxamide 5-amino-2-chlorophenyl Commercial (unreported)
N-(4-diethylaminophenyl)-4-phenyl-... 1,2,3-Thiadiazole-5-carboxamide 4-diethylaminophenyl Antifungal (potential)
N-(1-benzyl-1H-indol-4-yl)-4-methyl-... 1,2,3-Thiadiazole-5-carboxamide 1-benzylindol-4-yl Unknown

Key Structural Differences and Implications

Substituent Effects on Bioactivity :

  • Tiadinil (3-chloro-4-methylphenyl substituent) exhibits strong systemic acquired resistance (SAR) induction in plants due to its lipophilic phenyl group, which enhances membrane permeability . In contrast, the target compound’s pyridinylmethyl group introduces a heteroaromatic moiety, likely improving solubility and interaction with biological targets via hydrogen bonding.
  • The cyclopropyl group on the pyridine ring in the target compound may reduce metabolic oxidation, enhancing pharmacokinetic stability compared to tiadinil’s chlorophenyl group .

Synthetic Approaches :

  • The target compound’s synthesis likely mirrors methods used for tiadinil and ’s derivatives, involving:
  • Hydrolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to the carboxylic acid intermediate.
  • Amide coupling with (6-cyclopropylpyridin-3-yl)methylamine using reagents like EDCI/HOBt .

Physicochemical Properties :

  • Molecular Weight and Polarity : The pyridinylmethyl substituent increases molecular weight (~340–350 g/mol) compared to tiadinil (MW: 271.7 g/mol) but introduces polar nitrogen atoms, improving aqueous solubility.
  • Lipophilicity : Cyclopropyl’s sp³ hybridization may lower logP compared to tiadinil’s chlorophenyl group, balancing membrane permeability and solubility.

Q & A

Q. What are the optimal synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including cyclopropane functionalization, thiadiazole ring formation, and carboxamide coupling. Key steps include:

  • Cyclopropane introduction : Reacting pyridine derivatives with cyclopropane precursors under reflux in solvents like acetonitrile or dimethylformamide (DMF) .
  • Thiadiazole formation : Using iodine and triethylamine as cyclization agents, with sulfur elimination observed during ring closure .
  • Ultrasound-assisted methods : Enhance reaction rates and yields by up to 30% compared to traditional heating . Optimization requires precise temperature control and solvent selection to avoid side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • 1H/13C NMR : Confirms the presence of cyclopropyl, pyridinylmethyl, and thiadiazole moieties by analyzing proton environments and carbon shifts .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations . Purity is assessed using HPLC or TLC .

Q. What biological activities have been reported for this thiadiazole derivative?

Preliminary studies suggest:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC ≤ 8 µg/mL) via membrane disruption .
  • Anticancer potential : Moderate cytotoxicity in breast cancer cell lines (IC₅₀ ~ 50 µM) through apoptosis induction . Activity varies with substituent modifications, necessitating further structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Comparative dose-response assays : Test the compound against standardized cell lines (e.g., MCF-7, HEK293) under identical conditions .
  • Purity validation : Use preparative HPLC to isolate ≥98% pure batches for retesting .
  • Structural analogs : Synthesize derivatives to isolate the contributions of specific functional groups .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like DNA gyrase (antimicrobial target) or Bcl-2 (apoptosis regulator) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to guide synthetic modifications .

Q. How can reaction yields be optimized in the synthesis of this compound under varying conditions?

Key factors include:

  • Solvent polarity : DMF improves carboxamide coupling efficiency compared to ethanol .
  • Catalysts : Phosphorus oxychloride enhances cyclization rates during thiadiazole formation .
  • Ultrasound irradiation : Reduces reaction time from 6 hours to 30 minutes for carboxamide steps . Yield optimization tables:
ConditionYield (%)Purity (%)Reference
Traditional heating6592
Ultrasound-assisted8595

Q. What are the key considerations in designing SAR studies for this compound?

Focus on:

  • Substituent variation : Modify the cyclopropyl group, pyridine ring substituents, or thiadiazole methyl group to assess activity changes .
  • In vitro assays : Prioritize enzyme inhibition (e.g., topoisomerase II) and cytotoxicity profiling across multiple cell lines .
  • Pharmacokinetic screening : Evaluate metabolic stability in liver microsomes and plasma protein binding .

Q. How can regioselectivity challenges during cyclopropane functionalization be addressed?

Strategies include:

  • Directed ortho-metalation : Use lithiation reagents to direct cyclopropane addition to the pyridine ring .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxamide nitrogen) to prevent undesired side reactions .
  • Catalytic systems : Palladium catalysts improve selectivity in cross-coupling steps .

Molecular Characterization Data

Key parameters for this compound:

PropertyValue/DescriptionTechniqueReference
Molecular formulaC₁₄H₁₅N₃OS₂HRMS
1H NMR (DMSO-d6)δ 1.05 (m, 4H, cyclopropyl), 2.55 (s, 3H, CH₃)500 MHz NMR
13C NMRδ 167.5 (C=O), 152.1 (thiadiazole C)125 MHz NMR
Melting point198–202°CDSC

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